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Compound of Interest

Compound Name: MW-150 hydrochloride

Cat. No.: B11931665 Get Quote

An In-Depth Technical Guide to the Discovery and Synthesis of MW-150 Hydrochloride

Introduction
MW-150 hydrochloride (also known as MW01-18-150SRM hydrochloride) is a novel, central

nervous system (CNS) penetrant, and orally active small molecule inhibitor developed for

therapeutic intervention in neurodegenerative diseases, particularly Alzheimer's disease (AD).

[1][2] It selectively targets the p38 alpha mitogen-activated protein kinase (p38α MAPK), a key

enzyme implicated in the pathophysiology of neuroinflammation and synaptic dysfunction

associated with AD.[2][3] Developed by researchers at Northwestern University, MW-150 has

progressed through preclinical studies and into human clinical trials, showing promise in

attenuating disease-related pathologies.[3][4][5] This guide provides a comprehensive overview

of the discovery, mechanism of action, synthesis, and preclinical evaluation of MW-150
hydrochloride for researchers and drug development professionals.

Chemical Properties and Identification
MW-150 hydrochloride is a synthetic organic compound with the following identifiers:
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Property Value Reference

IUPAC Name

6-(4-methylpiperazin-1-yl)-3-

naphthalen-2-yl-4-pyridin-4-

ylpyridazine;hydrochloride

[6]

Molecular Formula C₂₄H₂₄ClN₅ [6]

Molecular Weight 417.9 g/mol [6]

Synonyms
MW01-18-150SRM

hydrochloride, MW-150
[1][7]

Discovery and Rationale: Targeting p38α MAPK
The discovery of MW-150 was driven by the growing body of evidence implicating chronic

neuroinflammation in the progression of Alzheimer's disease.[2] The p38α MAPK, a stress-

related serine/threonine protein kinase, is a critical regulator of the innate immune response

and is found in both neurons and glial cells (astrocytes and microglia).[2][4]

In the context of AD, the accumulation of amyloid-β (Aβ) and phosphorylated tau protein

aggregates leads to the over-activation of glial cells.[3] This sustained activation results in the

excessive production and release of proinflammatory cytokines, such as Interleukin-1 beta (IL-

1β), which contribute to neuronal damage, synaptic dysfunction, and cognitive decline.[2][3][7]

The p38α MAPK pathway is a pivotal signaling cascade that governs the production of these

inflammatory mediators.[2] Therefore, inhibiting p38α MAPK presents a strategic therapeutic

approach to disrupt this cycle of neuroinflammation and protect against its detrimental effects.

MW-150 was specifically designed as a highly selective, brain-penetrant inhibitor of p38α

MAPK to mitigate these neuroinflammatory processes.[1][4]

Mechanism of Action
MW-150 hydrochloride functions as a selective inhibitor of p38α MAPK.[1] Its mechanism

involves binding to the kinase and preventing the phosphorylation of its downstream

substrates, most notably MAPK-activated protein kinase 2 (MK2).[1][7] The phosphorylation of

MK2 is a critical step in the signaling cascade that leads to the synthesis and release of

proinflammatory cytokines. By inhibiting the upstream kinase, p38α, MW-150 effectively

suppresses this inflammatory response in activated glial cells.[1][7] This targeted action
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reduces cytokine overexpression, thereby protecting synapses and neuronal function from

inflammatory damage.
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Caption: MW-150 Signaling Pathway Inhibition.

Quantitative Biological Data
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The potency and selectivity of MW-150 have been characterized through various in vitro

assays.

Parameter Value Description Reference

Ki 101 nM
Inhibitor constant for

p38α MAPK.
[1][7]

IC₅₀ (MK2) 332 nM

Concentration for 50%

inhibition of MK2

phosphorylation in

activated glia.

[1][7]

IC₅₀ (IL-1β) 936 nM

Concentration for 50%

inhibition of IL-1β

production in activated

glia.

[1][7]

Synthesis of MW-150 Hydrochloride
MW-150 is a synthetic organic compound belonging to the pyridazine class of molecules.[2][6]

While detailed, step-by-step synthesis protocols are typically proprietary and found within

patent literature, the structure, 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-

ylpyridazine, indicates a multi-step synthesis involving the coupling of substituted pyridazine,

naphthalene, pyridine, and piperazine moieties. Such syntheses commonly employ modern

cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to assemble the

aromatic core, followed by functionalization and final salt formation with hydrochloric acid to

yield the water-soluble hydrochloride salt.

Preclinical Efficacy
MW-150 has demonstrated significant efficacy in multiple preclinical mouse models of

Alzheimer's disease, validating its therapeutic potential.

APP/PS1 Transgenic Mice: In this amyloidosis model, daily oral administration of MW-150

(2.5 mg/kg) improved performance in cognitive tasks such as the radial arm water maze

(RAWM) and contextual fear conditioning.[7]
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APP/PS Knock-in Mice: Treatment with MW-150 (2.5 mg/kg, i.p.) for 14 days resulted in

cognitive performance indistinguishable from wild-type mice, demonstrating its ability to

reverse existing deficits without overexpressing the amyloid precursor protein.[1][7]

Mixed Pathology Model (5xFAD with hyperhomocysteinemia): In a model combining amyloid

pathology with vascular damage, MW-150 treatment reduced behavioral impairments,

attenuated synaptic loss, and decreased tau phosphorylation, providing proof-of-principle for

its efficacy in the context of comorbid pathologies common in human AD patients.[5]

Importantly, these cognitive benefits were observed without affecting the overall amyloid plaque

burden, supporting the hypothesis that MW-150's neuroprotective effects are mediated by the

suppression of neuroinflammation and its downstream consequences on synaptic function.[2]

Clinical Development
Following promising preclinical results, MW-150, under development by Neurokine

Therapeutics, has advanced into human clinical trials.[4]

Phase 1: Safety and tolerability studies in healthy volunteers demonstrated that MW-150 was

safe and well-tolerated, achieving desired blood levels after oral administration.[2][8]

Phase 2: A Phase 2a study was initiated to evaluate the efficacy of MW-150 in patients with

mild-to-moderate Alzheimer's disease, assessing its effects on cognitive performance, daily

living activities, and blood biomarkers.[2][9]

Experimental Protocols
The following are generalized protocols for key assays used to characterize p38α MAPK

inhibitors like MW-150.

Protocol 1: In Vitro p38α Kinase Inhibition Assay
Objective: To determine the inhibitor constant (Ki) of MW-150 against recombinant p38α MAPK.

Reagents: Recombinant human p38α MAPK, kinase buffer, ATP, a suitable peptide substrate

(e.g., ATF2), and MW-150 hydrochloride.
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Procedure: a. Prepare a series of dilutions of MW-150 hydrochloride in kinase buffer. b. In a

microplate, combine the p38α enzyme, the peptide substrate, and each dilution of MW-150.

c. Initiate the kinase reaction by adding a solution of ATP (often radiolabeled with ³²P or ³³P).

d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-

60 minutes). e. Stop the reaction and separate the phosphorylated substrate from the

unreacted ATP (e.g., using phosphocellulose paper). f. Quantify the amount of substrate

phosphorylation using a scintillation counter or phosphorimager.

Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration.

Calculate the IC₅₀ value, which can then be used with the Michaelis-Menten equation to

determine the Ki.

Protocol 2: Glial Cell IL-1β Production Assay
Objective: To measure the IC₅₀ of MW-150 for the inhibition of IL-1β production in activated

glial cells.

Cell Culture: Culture primary mixed glial cells or a microglial cell line (e.g., BV-2) in

appropriate media.

Procedure: a. Plate the cells in a multi-well plate and allow them to adhere. b. Pre-treat the

cells with various concentrations of MW-150 hydrochloride for 1-2 hours. c. Stimulate the

cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to activate the p38α

MAPK pathway and induce cytokine production. d. Incubate for a defined period (e.g., 6-24

hours). e. Collect the cell culture supernatant.

Quantification: Measure the concentration of IL-1β in the supernatant using a commercially

available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Data Analysis: Normalize the IL-1β concentrations to a vehicle control. Plot the percentage of

inhibition against the MW-150 concentration and fit the data to a dose-response curve to

determine the IC₅₀ value.
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Preclinical Efficacy Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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